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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-
associated protein 9 (Cas9) system is a revolutionary genome-editing tool that allows for
precise and efficient modification of DNA sequences.[1] Human Embryonic Kidney 293
(HEK293) cells are a cornerstone of biological research and pharmaceutical development due
to their human origin, high transfection efficiency, and robust growth characteristics, which
allow for proper protein folding and post-translational modifications.[1] The application of
CRISPR/Cas9 technology in HEK293 cells has become routine for a wide range of
applications, including gene function studies, disease modeling, and the production of
biopharmaceuticals.[2] These notes provide a comprehensive guide, including detailed
protocols and workflows, for researchers, scientists, and drug development professionals to
effectively perform CRISPR/Cas9-mediated gene editing in HEK293 cells.

Principle of CRISPR/Cas9 Gene Editing

The CRISPR/Cas9 system utilizes a synthetic single-guide RNA (sgRNA) to direct the Cas9
nuclease to a specific 20-nucleotide target sequence in the genome.[1] This target sequence
must be immediately followed by a Protospacer Adjacent Motif (PAM), which for the commonly
used Streptococcus pyogenes Cas9 (SpCas9) is 5'-NGG-3".[1] Upon binding, Cas9 induces a
double-strand break (DSB) in the DNA. The cell's innate DNA repair mechanisms then resolve
this break through one of two major pathways:
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e Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most
mammalian cells. It is an error-prone process that frequently introduces small insertions or
deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a
premature stop codon and the functional knockout of the target gene.[1][3]

» Homology Directed Repair (HDR): In the presence of a DNA repair template with homology
to the regions flanking the DSB, the cell can utilize the HDR pathway to precisely incorporate
new genetic information.[4] This mechanism is employed for creating specific nucleotide
changes or for knocking in larger DNA sequences, such as reporter genes (e.g., GFP) or
therapeutic transgenes.[2][4]

Visualizing Core Concepts and Workflows

To facilitate understanding, the following diagrams illustrate the key processes in a
CRISPR/Cas9 experiment.
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Figure 1: DNA Double-Strand Break Repair Pathways.
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Figure 2: Workflow for CRISPR/Cas9-mediated gene knockout.

Quantitative Data Summary

Successful CRISPR/Cas9 experiments rely on optimized concentrations and conditions. The

following tables summarize key quantitative parameters for editing in HEK293 cells.

Table 1: Recommended Reagent Concentrations for Transfection (per well of a 24-well plate)
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Component

HEK293 Cell
Seeding Density

Plasmid-Based
Delivery

1x10”"5t0 1.5 x
1015 cells[5]

Ribonucleoprotein
(RNP) Delivery

10,000 - 15,000
cells[3]

Notes

Plate 12-24 hours
prior to
transfection to
achieve 60-80%
confluency.[5]

Cas9 Component

500 ng Cas9
plasmid[5]

750 ng Cas9 NLS
protein[3]

For two-plasmid
systems, mix sgRNA
and Cas9 plasmids at

an equimolar ratio.[5]

sgRNA Component

500 ng sgRNA
plasmid[5]

sgRNA:Cas9 molar
ratio of 2:1[3]

RNP complexes are
formed by pre-
incubating sgRNA and
Cas9 protein.[3]

Transfection Reagent

e.g., Lipofectamine™
2000/3000

e.g., HEK-293
CRISPR Reagent

Follow manufacturer's
instructions for

complex formation.[1]

[5]

Serum-Free Medium

~50 puL per component

~40 L

Used for the initial
dilution of DNA/RNP
and lipid reagent.[1][3]

| HDR Donor Template (optional) | Add 50 ng of DNA template[3] | Add 50 ng of DNA

template[3] | The amount of transfection reagent may need to be proportionally increased.[3] |

Table 2: Optimized Electroporation Parameters for HEK293 Cells (Neon® Transfection System)
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Parameter Setting Source
Cell Density 2 x 1015 cells per reaction [6]
Tip Size 10 pL Neon® Tip [6]

] 7.5 pmol Cas9 : 22.5 pmol
RNP Concentration ] [6]
sgRNA (1:3 ratio)

HDR Template (dsDNA) ~2 ug for 1.8 kb template [6]

Resuspension Buffer Buffer R [6]

Varies by specific HEK293
Pulse Voltage variant (Optimization [6]

recommended)

Varies by specific HEK293
Pulse Width variant (Optimization [6]

recommended)

| Number of Pulses | Varies by specific HEK293 variant (Optimization recommended) |[6] |

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in
HEK293 Cells

This protocol details the generation of a knockout HEK293 cell line using RNP delivery via lipid-
based transfection, followed by validation and single-cell cloning.

1. Materials and Reagents

HEK?293 cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

DPBS (calcium and magnesium-free)

Trypsin-EDTA (0.25%)
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Recombinant SpCas9 NLS protein
Synthetic sgRNA (crRNA:tracrRNA duplex or single guide RNA)

Lipid-based transfection reagent (e.g., Lipofectamine™ CRISPRMAX™, Altogen HEK-293
CRISPR Reagent)

Serum-free medium (e.g., Opti-MEM™)

Genomic DNA extraction kit

PCR primers flanking the target site

T7 Endonuclease | (T7E1) enzyme

96-well and 24-well tissue culture plates
. SJRNA Design and RNP Formation

Design: Use an online tool (e.g., Benchling, CRISPOR) to design an sgRNA targeting an
early exon of your gene of interest. The target should be a 20-nucleotide sequence directly
upstream of a 5-NGG' PAM sequence.[1]

Preparation: Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration
of 100 uM.[6]

RNP Complexing: In a sterile microcentrifuge tube, prepare the RNP complexes. For one
well of a 24-well plate, mix sgRNA and Cas9 NLS protein at a 2:1 molar ratio.[3] Incubate the
mixture at room temperature for 10-30 minutes to allow for complex formation.[3]

. HEK293 Cell Culture and Transfection

Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5%
CO2. Passage cells when they reach 80-90% confluency.[6]

Seeding: The day before transfection, seed 10,000 - 15,000 HEK293 cells per well in a 24-
well plate in 0.5 mL of complete growth medium.[3] Cells should be ~70% confluent on the
day of transfection.[3]
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Transfection: a. In a new tube, dilute the transfection reagent in serum-free medium
according to the manufacturer's protocol. Incubate for 5 minutes.[1] b. In a separate tube,
dilute the pre-formed RNP complexes (from step 2.3) in serum-free medium.[3] c. Combine
the diluted transfection reagent and the diluted RNP complexes. Mix gently and incubate at
room temperature for 10-30 minutes.[1][3] d. Add the entire mixture dropwise to the cells in
the 24-well plate.[1] e. Incubate the cells for 48-72 hours at 37°C.[1]

. Validation of Gene Editing Efficiency in the Cell Pool
Harvesting: After 48-72 hours, harvest a portion of the cells.
Genomic DNA Extraction: Isolate genomic DNA using a commercial kit.

PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-
fidelity DNA polymerase. A product size of 400-800 bp is ideal.

T7E1 Mismatch Cleavage Assay: a. Denature (95°C for 5 min) and re-anneal the PCR
products slowly to allow for the formation of heteroduplexes between wild-type and edited
DNA strands. b. Treat the re-annealed DNA with T7 Endonuclease |, which specifically
cleaves at mismatched sites. c. Analyze the cleavage products by agarose gel
electrophoresis. The presence of cleaved bands indicates successful editing. The
percentage of cleaved DNA can be used to estimate editing efficiency.

. Single-Cell Cloning

Preparation: After confirming editing in the bulk population, trypsinize the remaining
transfected cells.

Limiting Dilution: Perform serial dilutions of the cell suspension to a final concentration of
~0.5 cells per 100 pL in complete growth medium.[1]

Seeding: Dispense 100 pL of the diluted cell suspension into each well of a 96-well plate.
Statistically, this should result in many wells containing a single cell.

Incubation: Incubate the plates for 1-2 weeks, monitoring for the formation of single colonies.
Replenish media carefully as needed.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CRISPR_Cas9_Mediated_Gene_Knockout_in_HEK293_Cells.pdf
https://altogen.com/HEK293_CRISPR_Cas9_Transfection_Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CRISPR_Cas9_Mediated_Gene_Knockout_in_HEK293_Cells.pdf
https://altogen.com/HEK293_CRISPR_Cas9_Transfection_Protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CRISPR_Cas9_Mediated_Gene_Knockout_in_HEK293_Cells.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CRISPR_Cas9_Mediated_Gene_Knockout_in_HEK293_Cells.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CRISPR_Cas9_Mediated_Gene_Knockout_in_HEK293_Cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Verification of Knockout Clones

Expansion: Once colonies are visible, select 10-15 healthy-looking clones and expand them
into larger culture vessels (e.g., 24-well plates).

Genotyping: Extract genomic DNA from each clone. PCR amplify the target region and send
the product for Sanger sequencing. Analyze the sequencing results to identify clones with
frameshift-inducing indels. Biallelic knockout is preferred.

Protein Validation: For confirmed knockout clones, perform a Western blot to verify the
absence of the target protein. This is the definitive confirmation of a successful knockout.

Protocol 2: CRISPR/Cas9-Mediated Gene Knock-in in
HEK?293 Cells

This protocol builds upon the knockout procedure, with key modifications for HDR-mediated
knock-in using a single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template.

1. Donor Template Design

ssODN (for small edits): Design a single-stranded DNA oligo of ~100-200 nucleotides. It
should contain the desired sequence change (e.g., point mutation, small tag) flanked by 40-
60 base pairs of homology on each side of the Cas9 cut site (homology arms).[3]

Plasmid (for large inserts): For larger knock-ins like a GFP tag, construct a donor plasmid.
The plasmid should contain the insert sequence flanked by longer homology arms (typically
>500 bp each).[4]

PAM Mutation: Crucially, introduce a silent mutation in the PAM sequence or the sgRNA
seed region within the donor template. This prevents the Cas9 nuclease from repeatedly
cutting the template and the newly edited allele.

. Delivery of Components

The delivery process is similar to the knockout protocol, but with the co-delivery of the donor
template.
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» Electroporation (Recommended for HDR): Electroporation is often more efficient for
delivering RNP and donor templates into HEK293 cells.[6][7] Use the parameters in Table 2
as a starting point.

 Lipofection: When using lipofection, add the donor template to the RNP/lipid complex mixture
before adding it to the cells.[3] Refer to Table 1 for recommended starting amounts.

3. Validation and Screening of Knock-in Clones

« Initial Screening: Validation is more complex than for knockouts. After single-cell cloning and
expansion, screen clones by PCR. Use one primer outside the homology arm and another
primer inside the inserted sequence to specifically amplify the integrated cassette.

e Sequence Verification: For PCR-positive clones, amplify and sequence the entire integrated
region and its junctions with the genomic DNA to confirm precise, error-free integration.

e Functional Validation: If a fluorescent tag was knocked in, use fluorescence microscopy or
flow cytometry to confirm expression. For other edits, use appropriate functional assays or
Western blotting to confirm the presence and function of the modified protein.

Applications in Drug Discovery and Development
CRISPR/Cas9 in HEK293 cells is a powerful platform for various stages of drug development:
o Target Identification and Validation: Systematically knocking out genes with CRISPR-based

screens can identify novel drug targets essential for disease phenotypes, such as cancer cell
survival.

» Disease Modeling: Introducing specific disease-causing mutations into HEK293 cells creates
relevant models for studying pathology and screening therapeutic compounds.

» Biopharmaceutical Production: Engineering HEK293 cells to enhance the production of
therapeutic proteins and antibodies is a key application in industrial biotechnology.[2][8]

e Mechanism of Action Studies: Knocking out specific proteins in a signaling pathway can
elucidate a drug's mechanism of action. For example, CRISPR was used to knock out PKC
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isozymes to study their role in mGlu5a receptor internalization, a process relevant to GPCR-
targeted drugs.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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